Ro 07-2750 as the Predominant Urinary Metabolite: Quantitative Superiority for Bioanalysis
In human subjects, Ro 07-2750 (N-1-hydroxyethylflurazepam) is quantitatively the major urinary metabolite, representing the primary excretory species after flurazepam administration. [1] Analytical methods such as high-performance liquid chromatography (HPLC) demonstrate that Ro 07-2750 can be measured with high specificity in the presence of intact flurazepam and other urinary metabolites, providing a reliable biomarker of exposure that parent flurazepam does not offer. [2] The comparative pharmacokinetic profile indicates that while flurazepam itself has a plasma half-life of approximately 2.3 hours, its active metabolite Ro 07-2750 possesses a significantly longer half-life (47–100 hours), driving the sustained clinical effect and accumulation profile. [3]
| Evidence Dimension | Plasma Elimination Half-Life (Human) |
|---|---|
| Target Compound Data | 47–100 hours |
| Comparator Or Baseline | Flurazepam (Parent Drug): 2.3 hours |
| Quantified Difference | ~20- to 43-fold longer half-life |
| Conditions | Human subjects following oral administration of flurazepam hydrochloride |
Why This Matters
For procurement supporting clinical studies or forensic validation, this compound is required to accurately assess exposure duration and accumulation risk.
- [1] Weinfeld, R.E. and Miller, K.F. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography. J. Chromatogr. B Biomed. Sci. Appl. 1982, 228, 177-184. View Source
- [2] Randall, L.O.; Kappell, B. Pharmacological studies on flurazepam hydrochloride. In: Garattini, S., Mussini, E., Randall, L.O. (eds) The Benzodiazepines. Raven Press, 1973, pp 27-42. View Source
- [3] Greenblatt, D.J.; Shader, R.I.; Abernethy, D.R. Drug therapy: Current status of benzodiazepines. N. Engl. J. Med. 1983, 309(6), 354-358. View Source
